molecular formula C13H9Cl3O B1607837 3,4,4'-Trichlorobenzhydrol CAS No. 660840-68-6

3,4,4'-Trichlorobenzhydrol

Cat. No.: B1607837
CAS No.: 660840-68-6
M. Wt: 287.6 g/mol
InChI Key: KMNWIEXXWXCMAU-UHFFFAOYSA-N
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Description

3,4,4'-Trichlorobenzhydrol is an organic compound with the molecular formula C₁₃H₉Cl₃O. It is a derivative of benzhydrol, where three chlorine atoms are substituted at specific positions on the benzene rings. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4'-Trichlorobenzhydrol typically involves the chlorination of benzhydrol. The reaction conditions include the use of chlorine gas or other chlorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions on the benzene rings.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination processes. The process involves large reactors where benzhydrol and chlorine gas are reacted in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,4'-Trichlorobenzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Chlorination reactions are typically carried out using chlorine gas (Cl₂) or thionyl chloride (SOCl₂).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Further chlorination can result in the formation of tetrachlorinated or pentachlorinated derivatives.

Scientific Research Applications

3,4,4'-Trichlorobenzhydrol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 3,4,4'-Trichlorobenzhydrol exerts its effects depends on the specific application. In chemical synthesis, it acts as an intermediate that undergoes further reactions to produce desired compounds. In biological and medical applications, it may interact with specific molecular targets and pathways, although detailed mechanisms would require specific context and research.

Comparison with Similar Compounds

  • Benzhydrol

  • Trichlorobenzene

  • Chlorinated phenols

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Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWIEXXWXCMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375290
Record name 3,4,4'-Trichlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660840-68-6
Record name 3,4,4'-Trichlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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